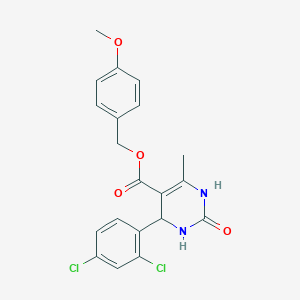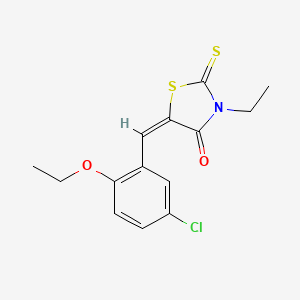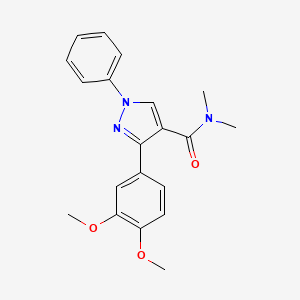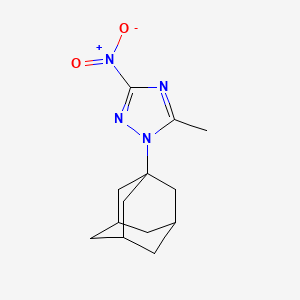![molecular formula C22H26N4O2 B5108468 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol](/img/structure/B5108468.png)
2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol, also known as BBED, is a chemical compound that has been widely used in scientific research due to its unique properties. BBED is a bis-benzimidazole derivative that has been synthesized through a multi-step process. This compound has been extensively studied for its potential applications in the field of biomedical research, particularly in the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol is its wide range of biological activities, which makes it a potential candidate for the development of new drugs and therapies. 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one of the limitations of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol. One potential direction is the development of new drugs and therapies based on the biological activities of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol. Another potential direction is the study of the mechanism of action of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol, which may lead to a better understanding of its biological effects. Additionally, the study of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol may lead to the development of new diagnostic tools for the detection of certain diseases.
Synthesemethoden
2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol is synthesized through a multi-step process that involves the condensation of 1,4-butanediol with 2-nitrobenzaldehyde, followed by the reduction of the resulting nitro compound with sodium borohydride. The final step involves the cyclization of the resulting intermediate with o-phenylenediamine to yield 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol.
Wissenschaftliche Forschungsanwendungen
2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol has been extensively studied for its potential applications in the field of biomedical research. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[2-[4-[1-(2-hydroxyethyl)benzimidazol-2-yl]butyl]benzimidazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c27-15-13-25-19-9-3-1-7-17(19)23-21(25)11-5-6-12-22-24-18-8-2-4-10-20(18)26(22)14-16-28/h1-4,7-10,27-28H,5-6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLWZTDXDYZHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)CCCCC3=NC4=CC=CC=C4N3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{4-[1-(2-Hydroxyethyl)-1H-1,3-benzodiazol-2-YL]butyl}-1H-1,3-benzodiazol-1-YL)ethan-1-OL | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,10,11-tetraazatetracyclo[5.5.2.0~1,9~.0~3,7~]tetradeca-3,9-diene-6,12-dione](/img/structure/B5108395.png)
![(3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5108414.png)
![4-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5108421.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5108426.png)
![5-(4-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5108437.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B5108448.png)
![4-(benzyloxy)-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108463.png)

![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108486.png)
![2-(4-bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5108489.png)